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Compound of Interest

Compound Name: ODM-204

Cat. No.: B1150134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel anti-androgen therapies has significantly altered the treatment

landscape for castration-resistant prostate cancer (CRPC). However, the sequential use of

these agents is often hampered by cross-resistance, a phenomenon where resistance to one

drug confers resistance to another. This guide provides a comparative analysis of ODM-204, a

dual inhibitor of the androgen receptor (AR) and CYP17A1, in the context of cross-resistance

with other prominent anti-androgens. While direct comparative cross-resistance studies

involving ODM-204 are limited, this document synthesizes available preclinical and clinical data

to offer valuable insights for the research and drug development community.

Mechanism of Action: A Dual Approach
ODM-204 distinguishes itself from other anti-androgens through its dual mechanism of action. It

not only acts as a potent antagonist of the androgen receptor but also inhibits CYP17A1, a

critical enzyme in androgen biosynthesis.[1][2][3] This two-pronged attack aims to more

effectively suppress the androgen signaling axis, which remains a key driver of CRPC

progression.
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Figure 1: Dual inhibitory mechanism of ODM-204 compared to other anti-androgens.
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Preclinical Efficacy of ODM-204
In preclinical studies, ODM-204 has demonstrated significant anti-tumor activity. It effectively

inhibits the proliferation of androgen-dependent prostate cancer cell lines and reduces tumor

growth in xenograft models.

Parameter Cell Line/Model Result Reference

AR Binding Affinity

(Ki)

Rat prostate cytosolic

lysates
47 nM [4][5][6]

CYP17A1 Inhibition

(IC50)

Human testicular

microsomes
22 nM [4][5][6]

Inhibition of AR

Mutants (IC50)
AR(T877A) 95 nM [6]

AR(W741L) 277 nM [6]

AR(F876L) 6 nM [6]

Cell Proliferation

Inhibition (IC50)
LNCaP cells 170 nM [6]

VCaP cells 280 nM [6]

Tumor Growth

Inhibition

VCaP xenograft

model
66% [4][6]

Clinical Data for ODM-204
A Phase I dose-escalation study (NCT02344017) evaluated the safety and preliminary efficacy

of ODM-204 in patients with metastatic CRPC.[7][8]
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Parameter Value Reference

Patients Enrolled 23 [7][9][10]

Dose Levels
50, 100, 200, 300, 500 mg

twice daily
[7][8][10]

PSA Response (≥50%

reduction at 12 weeks)
13% of patients [7][8][9]

Most Common Adverse Events

Fatigue (26%), Nausea (26%),

Decreased appetite (22%),

Diarrhea (22%)

[7][8]

While ODM-204 was generally well-tolerated and showed signs of anti-tumor activity, its

development was halted due to unfavorable pharmacokinetic properties.[9][11][12] Specifically,

steady-state plasma concentrations of the drug decreased over time, particularly at higher

doses.[7][8]

Cross-Resistance Among Other Anti-Androgens
Extensive research has established the existence of cross-resistance among second-

generation anti-androgens such as enzalutamide, apalutamide, and darolutamide. This

phenomenon is often driven by mechanisms that bypass AR blockade.

Enzalutamide
Resistance

Cross-Resistance

Apalutamide
Resistance

Darolutamide
Resistance

Abiraterone
Resistance

to to

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2017.35.6_suppl.246
https://pure.gustaveroussy.fr/en/publications/odm-204-a-novel-dual-inhibitor-of-cyp17a1-and-androgen-receptor-e/
https://www.researchgate.net/publication/327442120_ODM-204_a_Novel_Dual_Inhibitor_of_CYP17A1_and_Androgen_Receptor_Early_Results_from_Phase_I_Dose_Escalation_in_Men_with_Castration-resistant_Prostate_Cancer/fulltext/5e6bed76a6fdccf994c650c8/ODM-204-a-Novel-Dual-Inhibitor-of-CYP17A1-and-Androgen-Receptor-Early-Results-from-Phase-I-Dose-Escalation-in-Men-with-Castration-resistant-Prostate-Cancer.pdf?origin=scientificContributions
https://ascopubs.org/doi/10.1200/JCO.2017.35.6_suppl.246
https://www.researchgate.net/publication/315983701_ODM-204_a_novel_dual_inhibitor_of_CYP17A1_and_androgen_receptor_Early_results_from_phase_I_dose_escalation_in_men_with_castration-resistant_prostate_cancer
https://www.researchgate.net/publication/327442120_ODM-204_a_Novel_Dual_Inhibitor_of_CYP17A1_and_Androgen_Receptor_Early_Results_from_Phase_I_Dose_Escalation_in_Men_with_Castration-resistant_Prostate_Cancer/fulltext/5e6bed76a6fdccf994c650c8/ODM-204-a-Novel-Dual-Inhibitor-of-CYP17A1-and-Androgen-Receptor-Early-Results-from-Phase-I-Dose-Escalation-in-Men-with-Castration-resistant-Prostate-Cancer.pdf?origin=scientificContributions
https://ascopubs.org/doi/10.1200/JCO.2017.35.6_suppl.246
https://www.researchgate.net/publication/315983701_ODM-204_a_novel_dual_inhibitor_of_CYP17A1_and_androgen_receptor_Early_results_from_phase_I_dose_escalation_in_men_with_castration-resistant_prostate_cancer
https://pure.gustaveroussy.fr/en/publications/odm-204-a-novel-dual-inhibitor-of-cyp17a1-and-androgen-receptor-e/
https://ascopubs.org/doi/10.1200/JCO.2017.35.6_suppl.246
https://www.researchgate.net/publication/315983701_ODM-204_a_novel_dual_inhibitor_of_CYP17A1_and_androgen_receptor_Early_results_from_phase_I_dose_escalation_in_men_with_castration-resistant_prostate_cancer
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://pure.gustaveroussy.fr/en/publications/odm-204-a-novel-dual-inhibitor-of-cyp17a1-and-androgen-receptor-e/
https://pubmed.ncbi.nlm.nih.gov/30194031/
https://science.rsu.lv/en/publications/odm-204-a-novel-dual-inhibitor-of-cyp17a1-and-androgen-receptor-e/
https://ascopubs.org/doi/10.1200/JCO.2017.35.6_suppl.246
https://www.researchgate.net/publication/315983701_ODM-204_a_novel_dual_inhibitor_of_CYP17A1_and_androgen_receptor_Early_results_from_phase_I_dose_escalation_in_men_with_castration-resistant_prostate_cancer
https://www.benchchem.com/product/b1150134?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Known cross-resistance pathways among second-line anti-androgens.

Studies have shown that prostate cancer cells resistant to enzalutamide or abiraterone often

exhibit cross-resistance to apalutamide and darolutamide.[13] A key driver of this is the

upregulation of the AKR1C3 enzyme and the expression of AR splice variants, such as AR-V7,

which can function independently of ligand binding.[13]
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A network meta-analysis of studies on non-metastatic CRPC suggested that while apalutamide

and enzalutamide may be more efficacious in terms of metastasis-free survival, darolutamide

appears to have a more favorable tolerability profile.[17] Another meta-analysis concluded that

apalutamide and enzalutamide were the most effective for improving metastasis-free survival in

this patient population.[18]

Experimental Protocols
In Vitro Cell Proliferation Assay (Example)

Cell Culture: LNCaP and VCaP prostate cancer cells are cultured in appropriate media

supplemented with fetal bovine serum.

Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations

of ODM-204 or other anti-androgens.

Incubation: Plates are incubated for a specified period (e.g., 72 hours).
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Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or

WST-1) or by direct cell counting.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-

response curves.[6]

In Vivo Xenograft Study (Example)

Animal Model: Immunocompromised male mice (e.g., nude mice) are used.

Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Drug Administration: Mice are randomized into treatment groups and receive daily oral doses

of ODM-204, vehicle control, or other anti-androgens.[6]

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, and tumor growth inhibition is calculated.[4][6]

Conclusion and Future Directions
ODM-204, with its dual inhibition of the androgen receptor and CYP17A1, represents a rational

approach to overcoming resistance in CRPC. Preclinical data demonstrated its potential to

inhibit both androgen synthesis and AR signaling. However, its clinical development was halted

due to pharmacokinetic challenges.

The extensive evidence of cross-resistance among other second-generation anti-androgens

underscores the need for novel therapeutic strategies. While direct comparative data for ODM-
204 is unavailable, its unique mechanism of action suggests it could have had a different cross-

resistance profile. Future drug development efforts may benefit from exploring dual-acting

agents with improved pharmacokinetic properties. Understanding the complex interplay of

resistance mechanisms, including the role of AR splice variants and bypass pathways, will be

crucial in designing the next generation of therapies for advanced prostate cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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